molecular formula C11H16N2O2S B2466478 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea CAS No. 1219912-85-2

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2466478
CAS No.: 1219912-85-2
M. Wt: 240.32
InChI Key: YJPQECZJNWMLIB-UHFFFAOYSA-N
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Description

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound characterized by the presence of a hydroxycyclopentyl group, a thiophenyl group, and a urea moiety

Preparation Methods

The synthesis of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea typically involves the reaction of 1-hydroxycyclopentylmethylamine with thiophene-2-carbonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The urea moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted urea derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where urea derivatives have shown efficacy.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The hydroxycyclopentyl group and thiophenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The urea moiety plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

    1-((1-Hydroxycyclopentyl)methyl)-3-(phenyl)urea: This compound has a phenyl group instead of a thiophenyl group, which may result in different biological activities and chemical properties.

    1-((1-Hydroxycyclopentyl)methyl)-3-(pyridin-2-yl)urea: The presence of a pyridinyl group can alter the compound’s binding affinity and specificity towards different molecular targets.

    1-((1-Hydroxycyclopentyl)methyl)-3-(furan-2-yl)urea: The furan group introduces different electronic and steric effects, impacting the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1-hydroxycyclopentyl)methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-10(13-9-4-3-7-16-9)12-8-11(15)5-1-2-6-11/h3-4,7,15H,1-2,5-6,8H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPQECZJNWMLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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